

solubility of uranium dioxide in geological repositories

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Compound Name: *Uranium dioxide*

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An In-depth Technical Guide on the Solubility of **Uranium Dioxide** in Geological Repositories

Introduction

The long-term safety of geological repositories for spent nuclear fuel is critically dependent on the low solubility of the **uranium dioxide** (UO_2) matrix, which constitutes about 95% of the spent fuel's mass.^[1] Understanding the dissolution behavior of UO_2 under various geochemical conditions is paramount for predicting the potential release of radionuclides into the geosphere. This technical guide provides a comprehensive overview of the factors governing UO_2 solubility, summarizes key quantitative data, details common experimental methodologies, and visualizes the core chemical pathways. The primary focus is on providing researchers and scientists with the foundational knowledge required for safety assessment modeling and further investigation.

Under the reducing conditions expected in a deep geological repository, uranium is predominantly in the +4 oxidation state (U(IV)), which is characterized by very low solubility.^[2] ^[3] However, the radioactive nature of spent fuel leads to the radiolysis of groundwater, which can produce oxidizing species.^[4]^[5] The oxidation of U(IV) to the more soluble U(VI) state can increase uranium concentrations in solution by several orders of magnitude, significantly impacting its mobility.^[6]^[7] Therefore, the interplay between the repository's redox state, groundwater chemistry (particularly pH and carbonate concentration), and temperature dictates the ultimate solubility of the UO_2 fuel matrix.

Factors Controlling UO₂ Solubility

Redox Potential (Eh)

The redox potential is the master variable controlling uranium's oxidation state and, consequently, its solubility.^[8] Geological repositories are designed to maintain reducing (anoxic) conditions, which favor the stability of the sparingly soluble U(IV) solid phase (UO₂).^[1] ^[3] The anoxic corrosion of steel and iron components within the repository is expected to help maintain these reducing conditions.^[3] However, the alpha-radiolysis of water at the fuel-water interface can generate localized oxidizing conditions by producing species like hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH[•]).^{[4][5]} This oxidative dissolution process transforms solid U(IV) into soluble U(VI) (as the uranyl ion, UO₂²⁺), dramatically increasing solubility.^{[5][6]} The presence of reducing species, such as dissolved hydrogen (H₂) or Fe²⁺, can mitigate the effects of radiolysis by reacting with the radiolytic oxidants.^[5]

pH of Groundwater

The pH of the surrounding groundwater significantly influences UO₂ dissolution kinetics and the speciation of dissolved uranium.^{[9][10]}

- Under acidic conditions (pH < 5), the dissolution of UO₂ proceeds with little surface oxidation.
^[9]
- In the neutral to slightly alkaline range (pH 6-9), which is typical for most deep groundwaters, the solubility of U(IV) is controlled by the formation of the neutral hydrolysis product, U(OH)₄(aq).^[11] This pH range generally corresponds to the lowest dissolution rates for UO₂ under oxidizing conditions.^[9]
- Under highly alkaline conditions (pH > 10), the formation of anionic hydroxo complexes can influence solubility.^{[9][12]}

Complexing Ligands: The Role of Carbonate

The presence of complexing agents in groundwater, particularly carbonate (HCO₃⁻/CO₃²⁻), can substantially increase the solubility of uranium, especially under oxidizing conditions.^[10] The uranyl ion (UO₂²⁺) forms highly stable and soluble aqueous complexes with carbonate, such as UO₂(CO₃)₃⁴⁻.^{[10][13]} This complexation reduces the activity of free uranyl ions in solution, shifting the dissolution equilibrium and promoting further dissolution of the UO₂ matrix.^[10] The

effect is less pronounced at elevated temperatures (above 100°C), where uranyl carbonate complexes become less stable.[14]

Crystallinity and Temperature

Amorphous $\text{UO}_2 \cdot x\text{H}_2\text{O}$ is significantly more soluble than its crystalline counterpart, uraninite.[1] [15] Experiments have shown the solubility of amorphous UO_2 to be 3-4 orders of magnitude higher than previously reported values for crystalline forms.[15][16] The solubility of uraninite is reported to be largely independent of temperature, which is an important consideration for repositories where temperatures rise due to radioactive decay.[1] However, temperature can affect dissolution kinetics and the stability of aqueous complexes.[13][14]

Quantitative Solubility Data

The solubility of **uranium dioxide** is quantified through thermodynamic equilibrium constants for various dissolution and hydrolysis reactions. The data below is compiled from multiple experimental studies.

Table 1: Uranium Concentrations Under Various Experimental Conditions

Solid Phase	Conditions	Measured U Concentration (mol/L)	Reference
Uraninite	Reducing, varying Eh/pH	10^{-7} to 10^{-9}	[1]
Amorphous UO_2	pH > 5, 0.03-1 M NaCl	$\sim 10^{-8}$	[1]
Amorphous UO_2	pH 4-5, 0.03-1 M NaCl	$\sim 10^{-6}$	[1]
Amorphous UO_2	Supersaturation, pH 2-12, 0.1 M NaClO_4	10^{-8}	[1]
233U-doped UO_2	Anoxic, with H_2 present	$\sim 10^{-11}$	

| 233U-doped UO_2 | Anoxic, with metallic Fe | $\leq 8.4 \times 10^{-11}$ | |

Table 2: Thermodynamic Constants for Key U(IV) Reactions at 25°C

Reaction	Log K (zero ionic strength)	Description	Reference
$\text{UO}_2(\text{s}) + 4\text{H}^+ \rightleftharpoons \text{U}^{4+} + 2\text{H}_2\text{O}$	0.34 ± 0.4	Dissolution in strong acid	[17]
$\text{UO}_2(\text{s}) + 2\text{H}_2\text{O} \rightleftharpoons \text{U}(\text{OH})^{40}(\text{aq})$	-8.7 ± 0.4	Dissolution to form neutral hydroxo complex	[17]
$\text{U}^{4+} + 4\text{H}_2\text{O} \rightleftharpoons \text{U}(\text{OH})^{40}(\text{aq}) + 4\text{H}^+$	-9.0 ± 0.5	Fourth hydrolysis constant	[17]
$\text{UO}_2 \cdot x\text{H}_2\text{O}(\text{am}) + 3\text{H}^+ \rightleftharpoons \text{UOH}^{3+} + (x+1)\text{H}_2\text{O}$	3.5 ± 0.8	Dissolution of amorphous UO_2	[15]
$\text{U}^{4+} + \text{H}_2\text{O} \rightleftharpoons \text{UOH}^{3+} + \text{H}^+$	-0.50 ± 0.03	First hydrolysis constant	[15]

| $\text{UO}_2 \cdot x\text{H}_2\text{O}(\text{am}) \rightleftharpoons \text{U}^{4+} + 4\text{OH}^- + (x-2)\text{H}_2\text{O}$ | -52.0 ± 0.8 | Solubility product of amorphous UO_2 | [\[15\]](#) |

Experimental Protocols

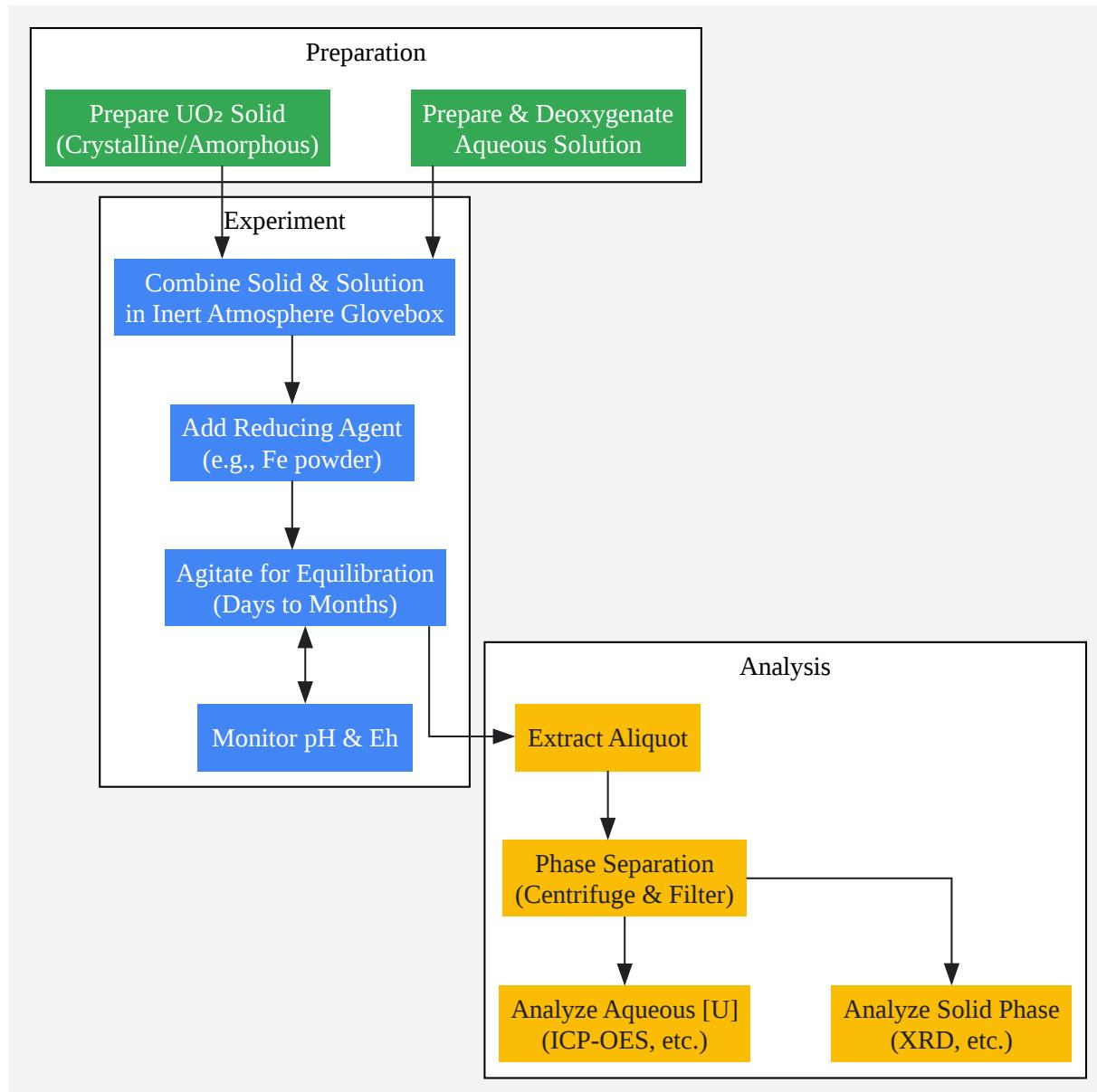
The determination of UO_2 solubility requires rigorous experimental procedures to control sensitive variables like redox potential and to accurately measure low concentrations of uranium.

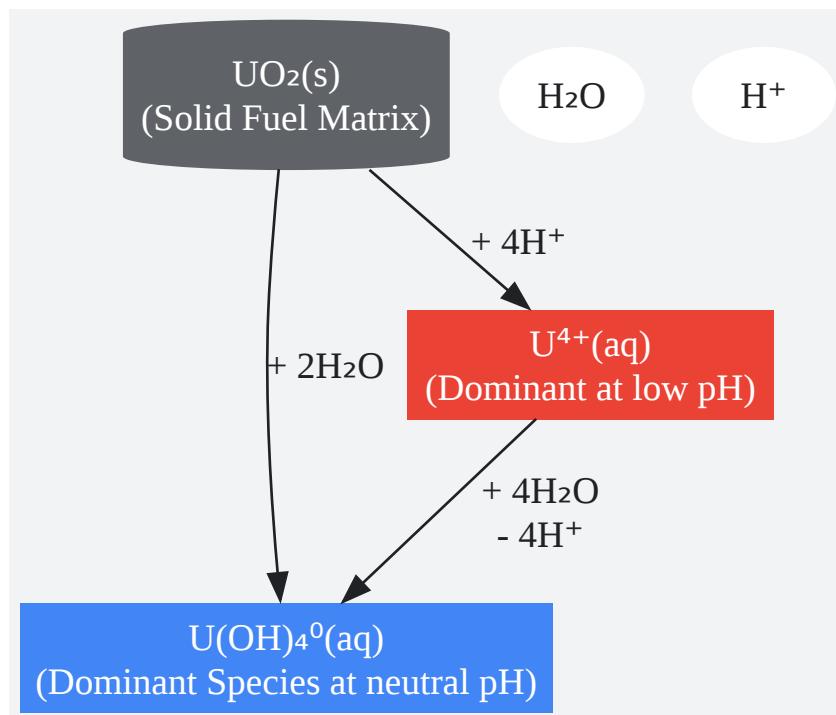
General Solubility Determination (Undersaturation/Oversaturation)

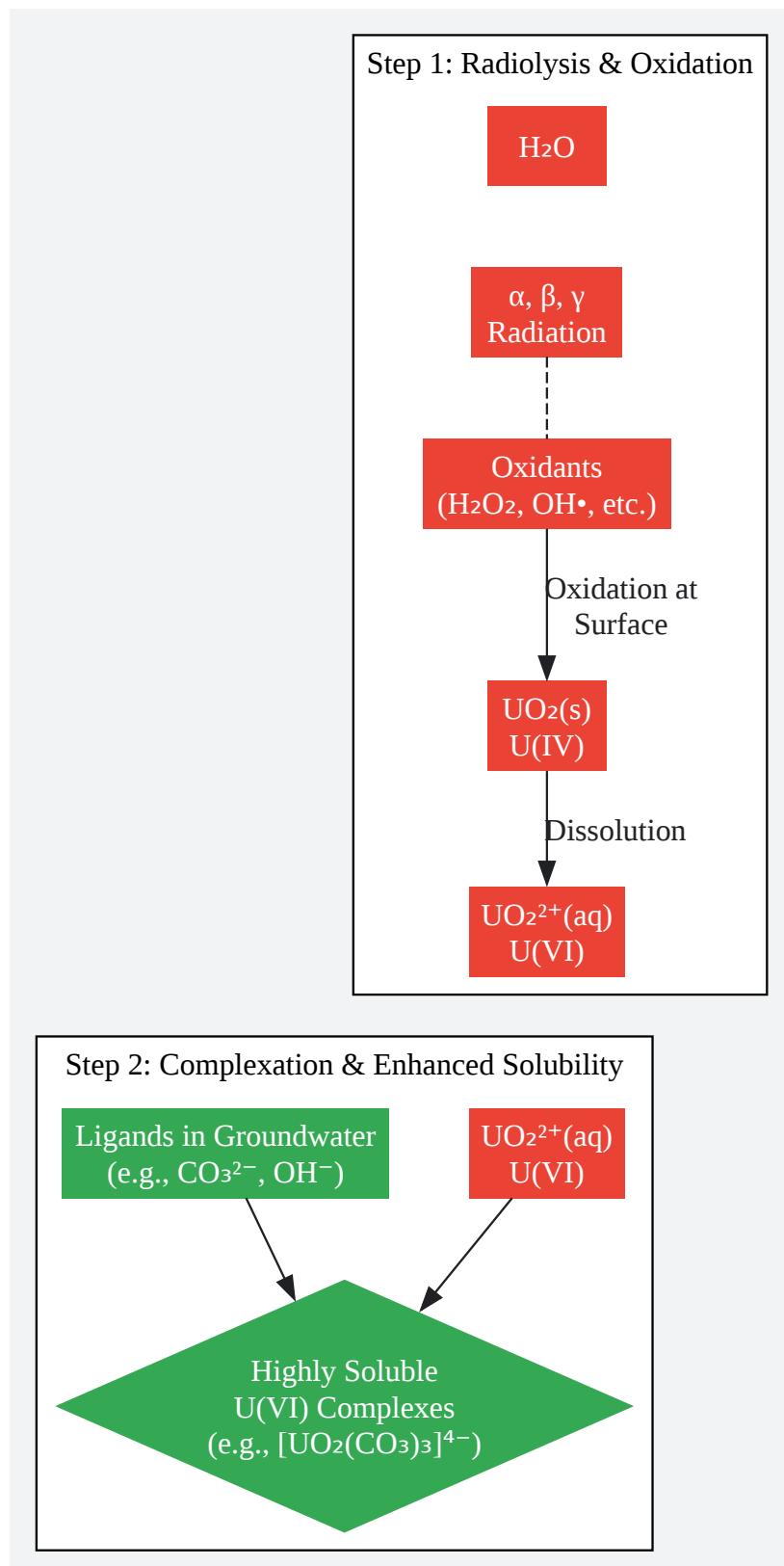
This is the most common approach for determining equilibrium solubility constants.

- Preparation of Materials: High-purity UO_2 (either crystalline or amorphous) and deoxygenated solutions (e.g., dilute NaCl or NaClO_4) are prepared.[\[15\]](#)[\[17\]](#)

- Atmospheric Control: Experiments are conducted within an inert atmosphere glovebox (e.g., N₂ or Ar) to prevent oxidation of U(IV).[15] To ensure reducing conditions, reagents like iron powder or Eu²⁺ may be added to the system to scavenge any residual oxygen.[15][16]
- Equilibration: A suspension of UO₂ powder in the test solution is agitated for an extended period (days to months) to allow the system to reach equilibrium.[1] Experiments are typically approached from both undersaturation (starting with no dissolved uranium) and oversaturation (starting with a higher uranium concentration) to confirm equilibrium has been reached.[17]
- pH Adjustment & Monitoring: The pH of the solution is adjusted to the desired value and monitored throughout the experiment.[1][15]
- Sampling and Phase Separation: Aliquots are periodically sampled. It is critical to separate the solid phase from the aqueous phase without disturbing the equilibrium. This is typically achieved using centrifugation followed by filtration through low-pore-size filters (e.g., <0.45 µm).[13]
- Analysis: The uranium concentration in the filtrate is measured using sensitive analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or laser fluorescence spectroscopy.[13][18] The solid phase may be analyzed by X-ray Diffraction (XRD) to confirm its crystallinity and identity.[1][18]





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